molecular formula C9H16O4S B8699438 3-(Cyclohexanesulfonyl)propanoic acid CAS No. 116709-95-6

3-(Cyclohexanesulfonyl)propanoic acid

Cat. No.: B8699438
CAS No.: 116709-95-6
M. Wt: 220.29 g/mol
InChI Key: HJOHWICBMURIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexanesulfonyl)propanoic acid is a sulfonated propanoic acid derivative characterized by a cyclohexane ring linked via a sulfonyl (-SO₂-) group to the propanoic acid backbone. The sulfonyl group confers unique reactivity, such as enhanced acidity and hydrogen-bonding capacity, which may influence solubility, stability, and biological activity .

Properties

CAS No.

116709-95-6

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

3-cyclohexylsulfonylpropanoic acid

InChI

InChI=1S/C9H16O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11)

InChI Key

HJOHWICBMURIRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic Acid

  • Structure: Features a cyclohexyl group attached to a benzimidazole ring, with a sulfanyl (-S-) linker to the propanoic acid.
  • Key Differences : The sulfanyl group (thioether) is less polar than the sulfonyl group, reducing acidity (pKa ~4.5 vs. sulfonyl’s ~1–2).

3-Cyclohexylaminopropanesulfonic Acid

  • Structure : Contains a cyclohexylamine group linked to a sulfonic acid (-SO₃H) via a propane chain.
  • Key Differences : Sulfonic acid is more acidic (pKa ~-1.5) and ionized at physiological pH, enhancing water solubility compared to sulfonyl derivatives.
  • Safety : Classified as a respiratory and skin irritant (H315, H319, H335) .

3-(Cyclopentylsulfanyl)propanoic Acid

  • Structure : Cyclopentyl group with a sulfanyl linker.
  • Key Differences : Smaller cyclopentane ring reduces steric hindrance compared to cyclohexane. Molecular weight (174.26 g/mol) is lower than cyclohexane analogs .

3-(2-Oxocyclohexyl)propanoic Acid

  • Structure: Cyclohexanone (ketone) substituent on the propanoic acid.
  • Key Differences : The ketone group introduces hydrogen-bonding capacity but lacks the electron-withdrawing sulfonyl group, resulting in weaker acidity (pKa ~4.5) .

Comparative Data Table

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-(Cyclohexanesulfonyl)propanoic acid* Cyclohexane Sulfonyl (-SO₂-) ~220 (estimated) High acidity, potential drug intermediate Inferred
3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid Benzimidazole-cyclohexyl Sulfanyl (-S-) 330.43 Bioactive scaffold for drug design
3-Cyclohexylaminopropanesulfonic acid Cyclohexylamine Sulfonic acid (-SO₃H) 221.32 Buffer agent, irritant
3-(Cyclopentylsulfanyl)propanoic acid Cyclopentyl Sulfanyl (-S-) 174.26 Research applications in organic synthesis
3-(2-Oxocyclohexyl)propanoic acid Cyclohexanone Ketone (-C=O) 184.19 Intermediate in ketone chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.